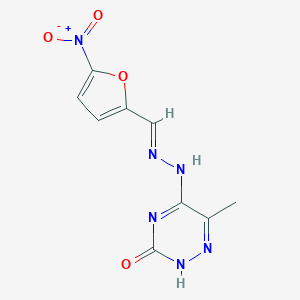
4-butyl-N-(1,1-dioxidotetrahydro-3-thienyl)-N-(2-furylmethyl)cyclohexanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-butyl-N-(1,1-dioxidotetrahydro-3-thienyl)-N-(2-furylmethyl)cyclohexanecarboxamide is a chemical compound that has gained attention in scientific research due to its potential as a drug candidate. This compound is a member of the thienylcyclohexanecarboxamide family, which is known for its anti-inflammatory and analgesic properties. In
作用机制
The mechanism of action of 4-butyl-N-(1,1-dioxidotetrahydro-3-thienyl)-N-(2-furylmethyl)cyclohexanecarboxamide involves the inhibition of the NF-κB signaling pathway. This pathway is involved in the regulation of immune responses and the production of pro-inflammatory cytokines. By inhibiting this pathway, this compound reduces the activation of immune cells and the production of pro-inflammatory cytokines, resulting in anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated its ability to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to inhibit the activation of immune cells, such as macrophages and T cells. In vivo studies have shown its analgesic effects in animal models of pain, as well as its potential as a treatment for neuropathic pain and inflammatory bowel disease.
实验室实验的优点和局限性
One advantage of using 4-butyl-N-(1,1-dioxidotetrahydro-3-thienyl)-N-(2-furylmethyl)cyclohexanecarboxamide in lab experiments is its specificity for the NF-κB signaling pathway. This compound has been shown to selectively inhibit this pathway, without affecting other signaling pathways. This makes it a useful tool for studying the role of the NF-κB pathway in immune responses and inflammation. However, one limitation of using this compound is its potential toxicity. Further studies are needed to determine the safety and toxicity of this compound in vivo.
未来方向
There are several future directions for research on 4-butyl-N-(1,1-dioxidotetrahydro-3-thienyl)-N-(2-furylmethyl)cyclohexanecarboxamide. One direction is to further explore its potential as a treatment for inflammatory bowel disease and neuropathic pain. Another direction is to investigate its effects on other signaling pathways involved in immune responses and inflammation. Additionally, further studies are needed to determine the safety and toxicity of this compound in vivo, as well as its pharmacokinetics and pharmacodynamics. Overall, this compound shows promise as a drug candidate for the treatment of inflammatory and painful conditions, and further research is warranted.
合成方法
The synthesis of 4-butyl-N-(1,1-dioxidotetrahydro-3-thienyl)-N-(2-furylmethyl)cyclohexanecarboxamide involves the reaction of 4-butylcyclohexanone with 2-furylacetic acid in the presence of thionyl chloride. The resulting product is then reacted with thiosemicarbazide to yield the final compound. This synthesis method has been optimized to yield high purity and yield of the compound.
科学研究应用
4-butyl-N-(1,1-dioxidotetrahydro-3-thienyl)-N-(2-furylmethyl)cyclohexanecarboxamide has been studied for its potential as an anti-inflammatory and analgesic drug candidate. In vitro studies have shown that this compound inhibits the production of pro-inflammatory cytokines and reduces the activation of immune cells. In vivo studies have demonstrated its analgesic effects in animal models of pain. Furthermore, this compound has shown potential as a treatment for neuropathic pain and inflammatory bowel disease.
属性
分子式 |
C20H31NO4S |
|---|---|
分子量 |
381.5 g/mol |
IUPAC 名称 |
4-butyl-N-(1,1-dioxothiolan-3-yl)-N-(furan-2-ylmethyl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C20H31NO4S/c1-2-3-5-16-7-9-17(10-8-16)20(22)21(14-19-6-4-12-25-19)18-11-13-26(23,24)15-18/h4,6,12,16-18H,2-3,5,7-11,13-15H2,1H3 |
InChI 键 |
LQUDPKLQGVMOIK-UHFFFAOYSA-N |
SMILES |
CCCCC1CCC(CC1)C(=O)N(CC2=CC=CO2)C3CCS(=O)(=O)C3 |
规范 SMILES |
CCCCC1CCC(CC1)C(=O)N(CC2=CC=CO2)C3CCS(=O)(=O)C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(5Z)-5-[(3,5-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B241189.png)
![Methyl 3-[({2-(2-furyl)-2-[(4-methylphenyl)sulfonyl]ethyl}amino)sulfonyl]propanoate](/img/structure/B241191.png)

![5-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-2H-1,2,4-triazin-3-one](/img/structure/B241209.png)
![5-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1,2,4-triazin-3(2H)-one](/img/structure/B241211.png)

![isobutyl [(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]acetate](/img/structure/B241216.png)

![Ethyl 5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate](/img/structure/B241220.png)



![5-{[3-(4-methylphenoxy)propyl]sulfanyl}-4H-1,2,4-triazol-3-amine](/img/structure/B241239.png)
![Ethyl 2-{[4-(2-ethoxy-1-methyl-2-oxoethoxy)benzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B241248.png)
